1H-Benzimidazole, 6-bromo-2-cyclopropyl-
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Overview
Description
1H-Benzimidazole, 6-bromo-2-cyclopropyl- is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, where the hydrogen at the 6th position is replaced by a bromine atom and the hydrogen at the 2nd position is replaced by a cyclopropyl group. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 1H-Benzimidazole, 6-bromo-2-cyclopropyl- typically involves the following steps:
Starting Materials: The synthesis begins with ortho-phenylenediamine and a suitable brominated precursor.
Cyclization: The ortho-phenylenediamine undergoes cyclization with the brominated precursor under acidic conditions to form the benzimidazole core.
Bromination: The benzimidazole core is then brominated at the 6th position using a brominating agent such as N-bromosuccinimide (NBS).
Cyclopropylation: Finally, the brominated benzimidazole is reacted with a cyclopropylating agent to introduce the cyclopropyl group at the 2nd position.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 6-bromo-2-cyclopropyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cyclopropyl Group Reactions: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for deprotonation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole, 6-bromo-2-cyclopropyl- has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 6-bromo-2-cyclopropyl- depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit viral replication by targeting viral polymerases or proteases. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
1H-Benzimidazole, 6-bromo-2-cyclopropyl- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-methyl-: This compound has a methyl group at the 2nd position instead of a cyclopropyl group.
1H-Benzimidazole, 6-chloro-2-cyclopropyl-: This compound has a chlorine atom at the 6th position instead of a bromine atom.
1H-Benzimidazole, 2-phenyl-: This compound has a phenyl group at the 2nd position instead of a cyclopropyl group.
The uniqueness of 1H-Benzimidazole, 6-bromo-2-cyclopropyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the cyclopropyl group can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
6-bromo-2-cyclopropyl-1H-benzimidazole |
InChI |
InChI=1S/C10H9BrN2/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13) |
InChI Key |
RDVLEMPZZVOHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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